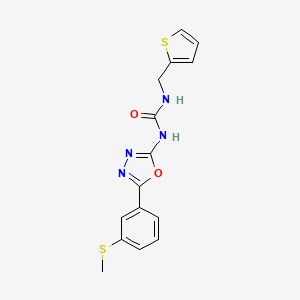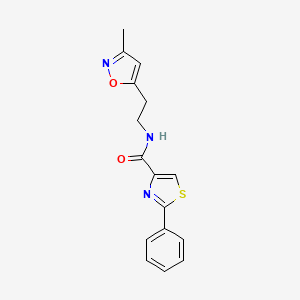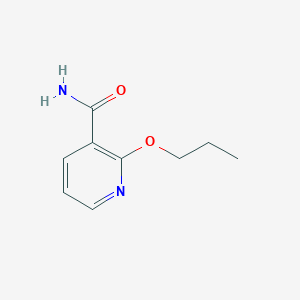
2-Propoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propoxynicotinamide” is a compound with the CAS Number: 850240-51-6 and a molecular weight of 180.21 . Its IUPAC name is also 2-propoxynicotinamide .
Molecular Structure Analysis
The linear formula of 2-Propoxynicotinamide is C9H12N2O2 . The InChI code is 1S/C9H12N2O2/c1-2-6-13-9-7 (8 (10)12)4-3-5-11-9/h3-5H,2,6H2,1H3, (H2,10,12) .
Aplicaciones Científicas De Investigación
1. Role in Oxidative Stress and Protease Activation
- Research Application: Apocynin, a nicotinamide adenine dinucleotide phosphate oxidase inhibitor, was investigated for its protective effects against diaphragmatic oxidative stress and protease activation during mechanical ventilation in rats (McClung et al., 2009).
- Findings: The study revealed that apocynin attenuated diaphragmatic oxidative stress and contractile dysfunction, suggesting its potential in cellular signaling regulation and antioxidant roles.
2. Impact on Retinoblastoma Treatment
- Research Application: The glycolytic inhibitor 2-deoxy-D-glucose (2-DG), related to nicotinamide, was evaluated for its effects on genetic expression in retinal tumors, exploring its potential in retinoblastoma treatment (Piña et al., 2012).
- Findings: Significant alterations in gene expression were observed, indicating 2-DG's potential in targeting pathways important for tumor cell growth.
3. Research in Radiotherapy Enhancement
- Research Application: A study explored the enhancement of radiotherapy efficacy using carbogen and nicotinamide in patients with bladder carcinoma (Hoskin et al., 2010).
- Findings: Results indicated an improvement in overall survival and local relapse-free survival, demonstrating the benefit of adding carbogen and nicotinamide to radiotherapy.
4. Exploring Hypoxia in Tumor Treatment
- Research Application: The efficacy of targeting hypoxic cells in retinoblastoma using the glycolytic inhibitor 2-deoxy-d-glucose was examined (Boutrid et al., 2008).
- Findings: The combination of glycolytic inhibitors with chemotherapy was found to be effective in killing hypoxic retinoblastoma cells, suggesting a novel therapeutic strategy.
5. Evaluation in Diabetes Research
- Research Application: Animal models, including those using nicotinamide, have been crucial in diabetes mellitus research (Rees & Alcolado, 2005).
- Findings: These models have contributed to understanding the disease's pathogenesis and evaluating new treatments, including islet cell transplantation and preventative strategies.
Propiedades
IUPAC Name |
2-propoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJBRLUNCIHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxynicotinamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
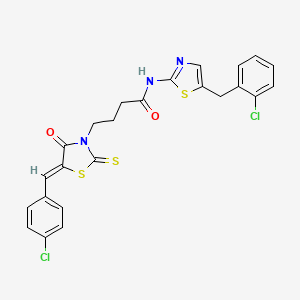
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
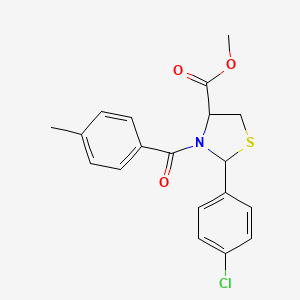
![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)
methanone](/img/structure/B2405746.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)
